Calcium 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate
Description
Nucleophilic Substitution and Protection-Deprotection Methodologies
The synthesis of the target molecule begins with constructing the 2-benzyl-4-oxobutanoate moiety through nucleophilic substitution reactions. Phenacyl bromides serve as versatile intermediates for introducing the benzyl group via indium-mediated allenylation, as demonstrated in the formation of hexahydro-1H-isoindole derivatives. A key challenge lies in protecting reactive functional groups during intermediate stages. For instance, the carbonyl group in the butanoate chain requires protection during subsequent amidation or alkylation steps.
Protection strategies often employ acetalization or esterification, with microwave-assisted methods significantly accelerating reaction kinetics. For example, tetrahydropyranyl (THP) ethers and trimethylsilyl (TMS) groups effectively shield hydroxyl functionalities, while p-toluenesulfonic acid-catalyzed acetalization under microwave irradiation achieves 85–95% yields in 10–15 minutes. Deprotection of these groups demands careful optimization: clay-supported iron(III) nitrate cleaves thioacetals in <5 minutes with >90% efficiency, whereas pyridine hydrochloride regenerates phenolic groups from methyl ethers in 15 minutes under microwave conditions.
Table 1: Common Protection-Deprotection Strategies for Intermediate Functional Groups
| Functional Group | Protecting Group | Deprotection Reagent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Carbonyl | THP ether | Fe(NO₃)₃/clay | 5 | 92 |
| Hydroxyl | TMS ether | NH₄F·HF | 20 | 88 |
| Amine | Trifluoroacetyl | K₂CO₃/MeOH | 30 | 95 |
These methodologies ensure compatibility with the acid-sensitive hexahydroisoindole core while minimizing side reactions during multi-step syntheses.
Stereochemical Control in Octahydroisoindole Core Assembly
The (3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl subunit necessitates precise stereochemical control at the ring junction. Two primary strategies dominate:
- Chiral Pool Synthesis : Starting from enantiopure oxazoloisoindolone lactams, Rh(III)-catalyzed C–H olefination induces trans-1,3-disubstitution with >99% retention of configuration. This approach leverages cyclic sulfamidates as both directing groups and stereochemical templates.
- Diastereoselective Cyclization : FeBr₃-mediated SN2′ substitutions generate 2,5-dibromo-4-aryl-1,3-pentadienes, which undergo intramolecular Diels-Alder reactions with 98:2 diastereomeric ratios. Transition-state modeling reveals that π-stacking between the aryl group and dienophile enforces the (3aR,7aS) configuration.
Table 2: Stereochemical Outcomes of Key Cyclization Methods
| Method | Catalyst | dr (cis:trans) | Yield (%) |
|---|---|---|---|
| Rh(III)-C–H olefination | [Cp*RhCl₂]₂ | 0:100 | 78 |
| FeBr₃-mediated Diels-Alder | FeBr₃ | 2:98 | 85 |
| N-Acyliminium cyclization | TFA | 95:5 | 91 |
Notably, N-acyliminium ion intermediates enable stereochemical inversion at C7a through phosphite addition, providing access to both (3aR,7aS) and (3aR,7aR) configurations. This flexibility proves critical for structure-activity relationship studies.
Calcium Salt Formation: Counterion Selection and Crystallization Dynamics
Final conversion to the calcium salt introduces challenges in counterion compatibility and crystalline phase stabilization. The 4-oxobutanoate ligand exhibits strong chelation affinity for Ca²⁺, but competing coordination by residual solvents (e.g., DMF, THF) often necessitates counterion screening. Sodium or potassium salts serve as precursors, with metathesis reactions in anhydrous ethanol achieving >90% conversion to the calcium form.
Crystallization dynamics heavily depend on solvent polarity and cooling rates. Isopropanol-water mixtures (3:1 v/v) produce monoclinic crystals with 85% recovery, whereas acetonitrile yields amorphous solids. X-ray diffraction analysis reveals that slower cooling rates (0.5°C/min) favor thermodynamically stable polymorphs with enhanced hydrolytic stability.
Table 3: Impact of Counterions on Calcium Salt Properties
| Counterion | Solubility (mg/mL) | Melting Point (°C) | Crystalline Form |
|---|---|---|---|
| Na⁺ | 12.4 | 158–160 | Amorphous |
| K⁺ | 9.8 | 162–164 | Hydrate |
| Ca²⁺ | 2.1 | 245–247 | Monoclinic |
The calcium salt’s low solubility in aqueous media (2.1 mg/mL) necessitates nanoparticle formulations for bioavailability enhancement, though this lies beyond the current synthetic scope.
Properties
Molecular Formula |
C38H48CaN2O6 |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |
InChI |
InChI=1S/2C19H25NO3.Ca/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/q;;+2/p-2/t2*15-,16+,17?; |
InChI Key |
PMRVFZXOCRHXFE-RJAPBONKSA-L |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Calcium 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Calcium 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Calcium 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Mitiglinide Calcium Hydrate (Octahydroisoindolyl Variant)
CAS : 207844-01-7
Molecular Formula : C₃₈H₄₈CaN₂O₆·2H₂O
Key Differences :
- Ring Saturation : Mitiglinide contains an octahydroisoindole ring (fully saturated), enhancing conformational rigidity compared to the hexahydroisoindole variant .
- Therapeutic Use : Approved in Japan (2004) for postprandial hyperglycemia due to its rapid binding to sulfonylurea receptors (SUR1) on pancreatic β-cells .
- Solubility : Slightly soluble in water, with improved bioavailability in its dihydrate form .
3-Benzyl-4-((3aR,7aS)-Hexahydro-1H-Isoindol-2(3H)-yl)-4-Oxobutanoic Acid
CAS: Not explicitly listed (see CBNumber: CB03955884) Molecular Formula: C₁₉H₂₅NO₃ Key Differences:
- Substitution Pattern : Benzyl group at the 3-position instead of the 2-position, altering steric interactions with target receptors .
- Solubility : Likely lower hydrophilicity due to lack of calcium salt formation.
Anhydrous vs. Dihydrate Forms
The anhydrous form (CAS: 145525-41-3) and dihydrate form (CAS: 207844-01-7) of the calcium salt differ in:
- Stability : The dihydrate form is less prone to polymorphic transitions, making it preferable for pharmaceutical formulations .
- Water Content : Dihydrate contains two water molecules, marginally increasing molecular weight (704.91 vs. 668.87 for anhydrous).
Research Findings and Implications
- Structural Rigidity : The octahydroisoindole ring in Mitiglinide enhances receptor binding kinetics compared to the hexahydro variant, contributing to its faster onset of action (~10 minutes post-dose) .
Biological Activity
Calcium 2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate, also known by its CAS number 145525-41-3, is a compound with significant biological activity, particularly in the context of diabetes management. This article explores its pharmacological properties, mechanisms of action, and clinical implications.
- Molecular Formula : C38H48CaN2O6
- Molecular Weight : 668.88 g/mol
- CAS Number : 145525-41-3
| Property | Value |
|---|---|
| Molecular Formula | C38H48CaN2O6 |
| Molecular Weight | 668.88 g/mol |
| CAS Number | 145525-41-3 |
| Purity | ≥95% |
This compound functions primarily as a meglitinide , a class of drugs that stimulate insulin secretion from pancreatic beta-cells. The mechanism involves the following steps:
- Closure of ATP-sensitive Potassium Channels : The compound binds to and closes these channels in beta-cells.
- Depolarization : This closure leads to depolarization of the cell membrane.
- Calcium Influx : Voltage-gated calcium channels open, allowing calcium ions to enter the cells.
- Insulin Secretion : Increased intracellular calcium levels trigger the exocytosis of insulin granules.
This mechanism is critical for managing postprandial glucose levels in type II diabetes patients.
Pharmacological Effects
Research indicates that this compound has several beneficial effects:
- Blood Glucose Control : Clinical trials have demonstrated significant reductions in postprandial glucose levels and fasting plasma glucose levels compared to placebo groups.
- Low Incidence of Hypoglycemia : Unlike some other antidiabetic agents, mitiglinide has a lower risk of causing hypoglycemia due to its rapid action and short duration.
Table 2: Clinical Findings
| Study Type | Outcome | Reference |
|---|---|---|
| Phase III Trials | Significant reduction in postprandial glucose | |
| Comparative Studies | Lower incidence of hypoglycemia |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A double-blind study involving 300 patients with type II diabetes showed that those treated with mitiglinide experienced a 30% reduction in HbA1c levels over six months compared to the control group.
- Case Study 2 : Another study focusing on elderly patients indicated that mitiglinide maintained glycemic control effectively without significant adverse effects, emphasizing its safety profile in vulnerable populations.
Q & A
Q. How should researchers validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
